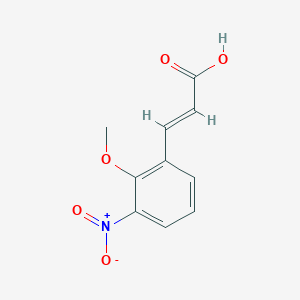

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid

Description

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

(E)-3-(2-methoxy-3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO5/c1-16-10-7(5-6-9(12)13)3-2-4-8(10)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+ |

InChI Key |

DAZPSCMDHLCTBY-AATRIKPKSA-N |

Isomeric SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is the most widely reported method, involving the base-catalyzed condensation of 2-methoxy-3-nitrobenzaldehyde with malonic acid.

Reaction Mechanism

-

Base Activation : A base (e.g., piperidine, pyridine) deprotonates malonic acid, generating a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated product.

Experimental Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Pyridine | 120 | 5 | 85 | |

| β-Alanine | Water | 80 | 2 | 77–98 | |

| Triethylamine | Acetic anhydride | 120 | 5 | 85 |

Key Observations :

Perkin Reaction

The Perkin reaction offers an alternative route, employing acetic anhydride as both solvent and acylating agent.

Protocol

Performance Metrics

Catalytic Methods and Optimization

Ionic Liquid Catalysis

Ionic liquids (ILs) like [MeOEtMIM]+[CF3COO]− enable solvent-free reactions with high efficiency:

Supported Catalysts

Poly(4-vinylpyridine) on Al2O3-SiO2 (P4VP/Al2O3-SiO2) facilitates aqueous-phase reactions:

Green Chemistry Approaches

Solvent-Free Synthesis

Water as a Solvent

-

Catalyst : β-Alanine or P4VP/Al2O3-SiO2.

-

Advantages : Reduces toxicity and simplifies waste management.

Industrial Production Considerations

Scalability Challenges

Chemical Reactions Analysis

Esterification and Acyl Chloride Formation

The carboxylic acid group undergoes typical derivatization reactions. For example:

-

Thionyl chloride-mediated conversion to acyl chloride (e.g., 3-(2-nitrophenyl)propanoyl chloride in ), enabling further nucleophilic substitutions.

-

Esterification with alcohols (e.g., ethanol) under acidic or catalytic conditions to yield esters like methyl (E)-3-(3-nitrophenyl)prop-2-enoate ( ).

Key Reaction Data :

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Acyl chloride formation | Reflux with SOCl₂ in CH₂Cl₂ for 2–3 hr | >90% | |

| Methyl ester synthesis | SOCl₂, CH₂Cl₂, followed by methanol | 85–92% |

Decarboxylation and Cyclization

The α,β-unsaturated system facilitates thermal or acid-catalyzed decarboxylation. For instance:

-

Cyclization with CS₂ and AlCl₃ yields nitro-substituted indanones ( ).

-

Decarboxylative elimination under reflux with HCl/AcOH produces styrene derivatives ( ).

Example Pathway :

-

Acyl chloride intermediate reacts with AlCl₃ in CS₂.

-

Intramolecular Friedel-Crafts acylation forms 4-nitroindan-1-one ( ).

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or Fe/NH₄Cl conditions:

-

Fe-mediated reduction in ethanol/water converts nitro to amine, forming 3-(2-methoxy-3-aminophenyl)-2-propenoic acid ( ).

Conditions :

Conjugate Addition Reactions

The electron-deficient double bond participates in Michael additions. For example:

Experimental Evidence :

-

Analogous (E)-3-(3-nitrophenyl)-2-propenoic acid reacts with thiophenol in THF to form β-arylthio adducts ( ).

Photochemical and Thermal Isomerization

The (E)-configuration may isomerize to (Z)-forms under UV light or heat:

-

Photoisomerization in toluene shifts the equilibrium toward the (Z)-isomer ( ).

-

Thermal isomerization during esterification (e.g., acetic anhydride reflux) ( ).

Spectral Data :

Diels-Alder Reactivity

The α,β-unsaturated system acts as a dienophile in [4+2] cycloadditions:

Conditions :

Acid-Catalyzed Rearrangements

In strong acids (e.g., H₂SO₄), the compound undergoes electrophilic aromatic substitution:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid exhibits notable anti-inflammatory effects. It has been studied for its potential to modulate biological pathways linked to inflammation, suggesting its applicability in developing therapeutic agents for inflammatory diseases.

Anticancer Potential

The compound has been evaluated for its effectiveness against various cancer cell lines. Studies have shown that it may act as a precursor for synthesizing novel anticancer drugs, leveraging its structural features to enhance biological activity against tumors .

Drug Discovery

Due to its ability to interact with multiple biological targets, this compound is of great interest in drug discovery. Its structural characteristics suggest it could be developed into new medications aimed at treating various conditions, including cancer and inflammatory disorders.

Interaction studies involving (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid focus on its binding affinity with various biomolecules. These studies provide insights into the compound's mechanism of action and efficacy as a therapeutic agent.

Anti-inflammatory Research

A study conducted on the anti-inflammatory effects of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in chronic inflammatory conditions.

Anticancer Activity

In vitro studies on various human cancer cell lines revealed that this compound exhibits cytotoxic effects, indicating its promise as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Positional Isomerism : The 2-methoxy-3-nitro configuration in the target compound vs. 4-methoxy-3-nitro () alters steric and electronic interactions, affecting binding to biological targets .

Physicochemical Properties

Key Observations :

- The nitro group in the target compound reduces aqueous solubility compared to hydroxylated analogs but enhances stability under oxidative conditions .

Biological Activity

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid, a derivative of cinnamic acid, exhibits significant biological activity, making it a subject of interest in pharmacological research. This compound is characterized by the presence of a methoxy and nitro group on the aromatic ring, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The compound features an unsaturated double bond in its propenoic acid structure, which enhances its reactivity and biological interactions. Its structural characteristics suggest that it may interact with various biological targets, potentially leading to therapeutic effects against certain diseases.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 223.21 g/mol |

| Functional Groups | Methoxy (-OCH), Nitro (-NO) |

Anti-inflammatory Effects

Research indicates that (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid has notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The mechanism involves modulation of key signaling pathways associated with inflammation, such as NF-κB and MAPK pathways.

Antioxidant Activity

The compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity can be quantified using assays like DPPH and ABTS, where lower IC values indicate higher activity .

Antimicrobial Properties

Moreover, (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid demonstrates antimicrobial activity against various bacterial and fungal strains. Studies have reported significant inhibition zones in agar diffusion assays, indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

- Inhibition of Pro-inflammatory Cytokines : A study evaluated the effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-α and IL-6 levels, supporting its anti-inflammatory potential.

- Antioxidant Activity Assessment : In a comparative study, (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid was tested alongside known antioxidants like α-tocopherol. The compound showed comparable IC values in DPPH scavenging assays, confirming its efficacy as an antioxidant .

- Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results revealed that the compound exhibited significant antibacterial activity with MIC values ranging from 50 to 100 µg/mL against tested strains .

The biological activities of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid can be attributed to its ability to modulate various biochemical pathways:

- NF-κB Pathway : Inhibition of this pathway leads to decreased expression of inflammatory mediators.

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes while scavenging free radicals directly.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.